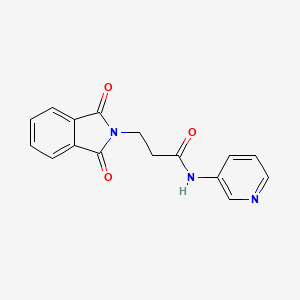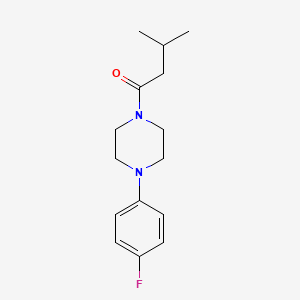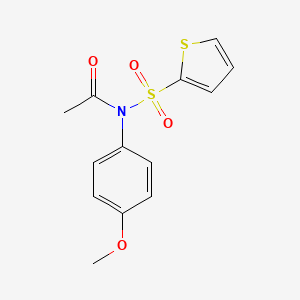
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide" involves intricate organic synthesis techniques. For instance, Huang et al. (2005) synthesized a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, highlighting the complexity and specificity required in the synthetic processes for such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by detailed X-ray crystallography studies. The structure determined by X-ray single crystal diffraction for a related compound by Huang et al. (2005) provides insights into the crystallographic parameters that define the spatial arrangement of atoms in the molecule, contributing to our understanding of its 3D conformation and potential reactivity (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, often depending on the specific substituents and the overall molecular structure. The synthesis process itself, as described by Huang et al. (2005), involves reactions that are indicative of the compound's reactive sites and potential for further chemical modification (Huang Ming-zhi et al., 2005).
科学的研究の応用
Chemical Structure and Functionality
The chemical structure of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide suggests it might be involved in interactions with biological systems due to its potential reactivity and binding capabilities. Compounds with dioxo and isoindolyl groups are often investigated for their pharmacological potential, including their roles in enzyme inhibition, receptor binding, and modulation of biological pathways.
Applications in Enzyme Inhibition
Dihydrolipoamide dehydrogenase, a pyridine nucleotide-disulfide oxidoreductase, is involved in various metabolic pathways. Compounds affecting these enzymes could be important for studying metabolic diseases or developing therapeutic agents targeting metabolic pathways (Carothers et al., 1989).
Dioxin Research
Studies on dioxins, like the research on the classification of dioxin as a human carcinogen and its mechanisms involving the aryl hydrocarbon receptor, highlight the importance of understanding environmental pollutants and their biological effects (Steenland et al., 2004). Such research is critical for developing methods to mitigate environmental and health risks posed by toxic compounds.
Metal Binding and Chelation
Hydroxypyridinones, as efficient metal chelators, have been explored for their medical applications, especially in treating metal toxicity or disorders related to metal metabolism. This indicates the potential for compounds with pyridinyl groups to act as chelators or modulators in metal-related biological processes (Santos, 2002).
Peroxisome Proliferator-Activated Receptor (PPAR) Research
PPARγ plays crucial roles in lipid metabolism, glucose homeostasis, and the inflammatory response. The study of compounds interacting with PPARγ can provide insights into treating metabolic syndrome components such as obesity and type 2 diabetes (Janani & Ranjitha Kumari, 2015).
Toxicity and Environmental Impact Studies
Research on the toxicity of herbicides and their environmental impact demonstrates the importance of understanding the ecological and health effects of chemical compounds. This knowledge can inform the development of safer chemicals and strategies for environmental protection (Zuanazzi et al., 2020).
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(18-11-4-3-8-17-10-11)7-9-19-15(21)12-5-1-2-6-13(12)16(19)22/h1-6,8,10H,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTUCIOTTPQKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-3-yl-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)





![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)
![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)
![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)